molecular formula C14H19N B3052625 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 42924-00-5

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B3052625
CAS No.: 42924-00-5
M. Wt: 201.31 g/mol
InChI Key: YZPJUVSKXVLDHD-UHFFFAOYSA-N
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Description

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic aromatic compound with the molecular formula C14H19N. It is a derivative of quinoline, characterized by the presence of ethyl and trimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It is known to interact with various cellular components to exert its effects .

Mode of Action

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline is believed to exert its effects primarily through its antioxidant activity . It reduces oxidative stress, which in turn leads to a decrease in the level of pro-inflammatory cytokines and NF-κB mRNA . This results in a reduction in the activity of caspase-8 and caspase-9, which are involved in the activation of ligand-induced and mitochondrial pathways of apoptosis, and inhibits the effector caspase-3 .

Biochemical Pathways

The compound’s antioxidant activity impacts various biochemical pathways. It reduces oxidative stress, leading to a decrease in the synthesis of pro-inflammatory cytokines and NF-κB factor mRNA . This results in a reduction in the activity of caspase-8 and caspase-9, which are involved in the activation of ligand-induced and mitochondrial pathways of apoptosis .

Pharmacokinetics

Its physicochemical properties such as a high logp value (451) and low water solubility (8453 mg/L at 25°C) suggest that it may have good lipophilicity and poor water solubility , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s antioxidant activity leads to a decrease in oxidative stress, which in turn reduces inflammation and apoptosis . This results in improved liver marker indices and ameliorated histopathological alterations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) and outdoor use in long-life materials with high release rate (e.g., tyres, treated wooden products, treated textile and fabric, brake pads in trucks or cars, sanding of buildings (bridges, facades) or vehicles (ships)) can lead to its release into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of a catalyst. One classical method involves the use of concentrated sulfuric acid at elevated temperatures, although this method can be quite vigorous and requires careful handling . Another approach utilizes metal-modified catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, which offers a more controlled reaction environment .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are optimized for high yield and purity, employing heterogeneous catalysts to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of functionalized quinolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group provides steric hindrance, influencing its reactivity and interactions with other molecules .

Properties

IUPAC Name

6-ethyl-2,2,4-trimethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-5-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPJUVSKXVLDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(C=C2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349752
Record name 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42924-00-5
Record name 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Skraup reaction of p-ethylaniline (1.0 g) and iodine (0.34 g) in mesityl oxide (5 ml) was performed according to the method described in example 1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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